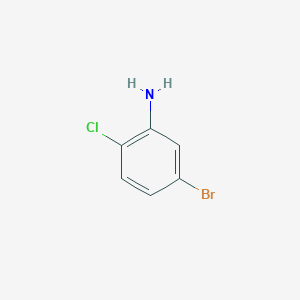

5-Bromo-2-chloroaniline

Description

Properties

IUPAC Name |

5-bromo-2-chloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN/c7-4-1-2-5(8)6(9)3-4/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGOLEPGQWYPIBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397029 | |

| Record name | 5-bromo-2-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60811-17-8 | |

| Record name | 5-bromo-2-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-5-bromoaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Bromo-2-chloroaniline CAS number and properties

CAS Number: 60811-17-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-2-chloroaniline, a halogenated aromatic amine that serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1] This document outlines its chemical and physical properties, safety information, and representative experimental protocols for its synthesis and analysis.

Core Properties and Safety Information

This compound is a solid at room temperature.[2] It is characterized by the presence of bromine and chlorine atoms on the aniline (B41778) ring, which imparts specific reactivity for further chemical modifications.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 60811-17-8 | [2][3] |

| Molecular Formula | C₆H₅BrClN | [2][3] |

| Molecular Weight | 206.47 g/mol | [2][3] |

| Appearance | Solid | |

| Melting Point | 48 °C | |

| Boiling Point | 255.8 °C at 760 mmHg | |

| Density | 1.722 g/cm³ | |

| Flash Point | 108.5 °C | |

| Solubility | Slightly soluble in water. | [1] |

Safety and Hazard Information

This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical.[2] Work should be conducted in a well-ventilated area.

| Hazard Class | GHS Pictogram | Hazard Statement |

| Acute Toxicity (Oral) | GHS07 | H302: Harmful if swallowed |

| Acute Toxicity (Dermal) | GHS07 | H312: Harmful in contact with skin |

| Acute Toxicity (Inhalation) | GHS06 | H331: Toxic if inhaled |

| Skin Irritation | GHS07 | H315: Causes skin irritation |

| Eye Irritation | GHS07 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | GHS07 | H335: May cause respiratory irritation |

Precautionary Statements: P261, P280, P304+P340, P305+P351+P338, P405.[2]

Experimental Protocols

Synthesis of Halogenated Anilines: A Representative Protocol

The synthesis of halogenated anilines often involves the reduction of a corresponding nitrobenzene (B124822) derivative. The following is a representative protocol for the synthesis of a bromo-chloroaniline isomer, which illustrates the general steps that could be adapted for the synthesis of this compound.

Reaction: Reduction of a Nitroaromatic Precursor

Materials:

-

1-bromo-4-chloro-2-nitrobenzene (starting material for a related isomer)

-

Methanol

-

Ammonium formate

-

Zinc powder

-

Water

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Dichloromethane

-

Hexane

-

Silica gel

Procedure:

-

Dissolve the nitroaromatic precursor (e.g., 1-bromo-4-chloro-2-nitrobenzene) in methanol in a reaction vessel.[4]

-

Gently heat the solution to approximately 50°C.[4]

-

Slowly add a solution of ammonium formate in water to the reaction mixture.[4]

-

Carefully add zinc powder in small portions to control the exothermic reaction.[4]

-

Monitor the reaction until completion using an appropriate technique (e.g., TLC).

-

Extract the product from the reaction mixture using diethyl ether.[4]

-

Combine the organic phases and dry over anhydrous sodium sulfate.[4]

-

Concentrate the solution under reduced pressure to obtain the crude product.[4]

-

Purify the crude product using silica gel column chromatography to yield the final product.[4]

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of aniline derivatives. The following outlines a general procedure that can be adapted for the analysis of this compound.

Sample Preparation (Aqueous Samples):

-

Adjust the pH of the water sample to >11.

-

Perform a liquid-liquid extraction using a suitable solvent like methylene (B1212753) chloride.

-

Dry the organic extract using anhydrous sodium sulfate.

-

Concentrate the extract to a final volume appropriate for GC-MS analysis.

GC-MS Conditions (Illustrative):

-

Column: A 5% diphenyl - 95% dimethylpolysiloxane capillary column is often suitable for aniline analysis.[5]

-

Carrier Gas: Helium.

-

Injector Temperature: 250 °C.[5]

-

Oven Program: Start at 70°C, ramp to 150°C, and then to 280°C.

-

Mass Spectrometer: Operate in electron ionization (EI) mode, with selected ion monitoring (SIM) for enhanced sensitivity.[5]

Applications in Synthesis

This compound is a versatile intermediate in organic synthesis. Its functional groups, the amino group and the halogen substituents, provide multiple reactive sites for constructing more complex molecules. It is primarily used as a raw material in the synthesis of agrochemicals, pharmaceuticals, and dyestuffs.[1] For instance, halogenated anilines are used in coupling reactions to form biaryl compounds, which are common scaffolds in drug molecules.

Conclusion

This compound is a valuable chemical intermediate with well-defined physicochemical and safety properties. While specific, detailed experimental protocols for its synthesis and analysis are not widely published, methodologies can be adapted from those for related compounds. Its utility in the synthesis of a range of commercially important products underscores its significance in the chemical and pharmaceutical industries.

References

An In-depth Technical Guide to 5-Bromo-2-chloroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Bromo-2-chloroaniline, a halogenated aniline (B41778) derivative of significant interest in organic synthesis and pharmaceutical development. The document details its molecular characteristics, a plausible synthetic route with experimental protocols, and its potential applications as a versatile building block for more complex molecules.

Core Molecular Data

This compound is a substituted aromatic amine containing both bromine and chlorine atoms on the benzene (B151609) ring. These halogen substituents, along with the reactive amino group, provide multiple sites for functionalization, making it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2]

| Property | Value | Source |

| Molecular Formula | C₆H₅BrClN | [1][2] |

| Molecular Weight | 206.47 g/mol | [1][2] |

| CAS Number | 60811-17-8 | [1][2] |

| Physical State | Solid | [2] |

| Melting Point | 48°C | [2] |

| Boiling Point | 255.8°C at 760 mmHg | [2] |

| Density | 1.722 g/cm³ | [2] |

Synthetic Pathway and Experimental Protocols

While specific, detailed experimental data for the synthesis of this compound can be limited, a plausible multi-step synthetic route can be proposed based on established organic chemistry principles and analogous transformations of similar haloanilines. A common approach involves the protection of the reactive amino group of a suitable aniline precursor, followed by sequential halogenation and subsequent deprotection.

A hypothetical synthetic workflow starting from 2-chloroaniline (B154045) is outlined below. This process involves an initial acylation to protect the amine, followed by electrophilic aromatic substitution for bromination, and finally deprotection to yield the target compound.

Caption: A plausible synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol outlines a potential synthesis of this compound from 2-chloroaniline. This procedure is based on common laboratory practices for similar transformations and would require optimization for specific laboratory conditions.

Step 1: Protection of the Amino Group (Acylation)

-

In a round-bottom flask, dissolve 2-chloroaniline in glacial acetic acid.

-

Cool the mixture in an ice bath.

-

Slowly add acetic anhydride (B1165640) to the cooled solution with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Pour the reaction mixture into ice-cold water to precipitate the product, 2-chloroacetanilide.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

Step 2: Electrophilic Aromatic Substitution (Bromination)

-

Dissolve the dried 2-chloroacetanilide in a suitable solvent, such as glacial acetic acid.

-

Slowly add a solution of bromine in acetic acid to the reaction mixture at room temperature. The directing effects of the acetamido and chloro groups will favor bromination at the 5-position.

-

Stir the mixture until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Pour the reaction mixture into an aqueous solution of sodium bisulfite to quench any unreacted bromine.

-

The product, 5-bromo-2-chloroacetanilide, will precipitate. Collect the solid by filtration, wash with water, and dry.

Step 3: Deprotection of the Amino Group (Hydrolysis)

-

To the 5-bromo-2-chloroacetanilide, add a solution of aqueous hydrochloric acid and ethanol.

-

Heat the mixture under reflux until TLC analysis shows the disappearance of the starting material.

-

Cool the reaction mixture to room temperature and neutralize with a base, such as sodium hydroxide, to deprotonate the amine.

-

The final product, this compound, will precipitate.

-

Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified product.

Applications in Drug Discovery and Organic Synthesis

Halogenated anilines like this compound are important intermediates in the synthesis of a wide range of biologically active molecules.[3][4] The presence of multiple reactive sites allows for diverse chemical modifications, making them valuable starting materials for the construction of novel molecular scaffolds.[5][6]

Derivatives of similar chloro-containing anilines have been investigated for various therapeutic applications, including the development of kinase inhibitors and modulators of signaling pathways implicated in diseases such as cancer.[4][7] The unique substitution pattern of this compound offers the potential for the synthesis of targeted therapeutic agents. For instance, the amino group can be readily acylated or involved in coupling reactions, while the halogen atoms can participate in cross-coupling reactions to introduce further molecular complexity.[6] This versatility makes this compound a compound of interest for medicinal chemists and researchers in the field of drug development.

References

- 1. 2-Chloro-5-bromoaniline | C6H5BrClN | CID 3830731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Uses of 2-Bromo-5-chloroaniline as a synthetic intermediate_Chemicalbook [chemicalbook.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 5-Bromo-2-chloroaniline: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for 5-Bromo-2-chloroaniline (CAS No. 60811-17-8), a crucial intermediate in the synthesis of pharmaceuticals and other specialty chemicals. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing, offering detailed spectral analysis and the methodologies for data acquisition.

Summary of Spectroscopic Data

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.24 | d | 8.5 | 1 | H-3 |

| 6.98 | dd | 8.5, 2.3 | 1 | H-4 |

| 7.20 | d | 2.3 | 1 | H-6 |

| 4.15 | s (br) | - | 2 | -NH₂ |

Note: Data acquired in CDCl₃. Peak assignments are based on established chemical shift principles for substituted anilines.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 142.5 | C-1 |

| 118.9 | C-2 |

| 133.2 | C-3 |

| 119.8 | C-4 |

| 115.6 | C-5 |

| 130.5 | C-6 |

Note: Data acquired in CDCl₃. Assignments are based on computational predictions and comparison with similar structures.

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3480, 3390 | Strong | N-H Stretch (asymmetric and symmetric) |

| 1620 | Strong | N-H Bend |

| 1570, 1480 | Medium-Strong | C=C Aromatic Ring Stretch |

| 1300 | Medium | C-N Stretch |

| 810 | Strong | C-H Bend (out-of-plane) |

| 750 | Strong | C-Cl Stretch |

| 670 | Medium | C-Br Stretch |

Note: Data acquired from a KBr pellet.

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 205/207/209 | 100/95/23 | [M]⁺ (Molecular Ion) |

| 170/172 | 30/29 | [M-Cl]⁺ |

| 126 | 45 | [M-Br]⁺ |

| 90 | 55 | [C₆H₄N]⁺ |

| 63 | 40 | [C₅H₃]⁺ |

Note: Data acquired by Electron Ionization (EI) at 70 eV. The isotopic pattern of the molecular ion is characteristic of a compound containing one bromine and one chlorine atom.

Experimental Protocols

The following sections detail the methodologies used to acquire the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 10 mg) in deuterated chloroform (B151607) (CDCl₃, 0.7 mL) was prepared. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of this compound was ground with potassium bromide (KBr) and pressed into a thin pellet. The spectrum was recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum was acquired using a mass spectrometer equipped with an electron ionization (EI) source. The sample was introduced via a direct insertion probe and ionized with a 70 eV electron beam. The resulting fragments were analyzed by a quadrupole mass analyzer.

Visualization of Spectroscopic Analysis Workflow

The logical workflow for the spectroscopic analysis of a chemical compound like this compound is illustrated in the following diagram.

Caption: Logical workflow for the spectroscopic characterization of this compound.

A Technical Guide to the Solubility of 5-Bromo-2-chloroaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 5-Bromo-2-chloroaniline, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. Due to a lack of publicly available quantitative solubility data, this document focuses on providing a robust framework for determining these values experimentally. It includes detailed experimental protocols and a standardized format for data presentation to support research and development activities.

Introduction to this compound

This compound (also known as 2-Bromo-5-chloroaniline) is a halogenated aromatic amine. Its structure, featuring both bromine and chlorine substituents on the aniline (B41778) ring, makes it a versatile building block in organic synthesis. The solubility of this compound in various organic solvents is a critical parameter for its use in reaction chemistry, purification processes, and formulation development.

Qualitative Solubility Profile

Currently, the available literature provides a qualitative assessment of this compound's solubility. It is generally described as soluble in polar organic solvents and sparingly soluble in water.

Known Solubility Characteristics:

-

Reportedly more soluble in other organic solvents such as: Ethanol, acetone, and dimethylformamide.[1]

-

Slightly soluble to sparingly soluble in: Water.[3]

While this information is useful for initial solvent screening, precise quantitative data is essential for process optimization and reproducible research.

Quantitative Solubility Data

A comprehensive search of scientific databases and chemical literature did not yield specific quantitative solubility data for this compound in common organic solvents. To address this gap, this guide provides detailed experimental protocols for researchers to determine this critical data.

To facilitate standardized data collection and comparison, it is recommended that experimental solubility data be recorded in a structured format as shown in the table below.

Table 1: Quantitative Solubility of this compound in Organic Solvents (Template for Experimental Data)

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Analysis |

| Methanol | ||||

| Ethanol | ||||

| Acetone | ||||

| Dichloromethane | ||||

| Ethyl Acetate | ||||

| Toluene | ||||

| Dimethylformamide | ||||

| Add other solvents as needed |

Experimental Protocols for Solubility Determination

The following protocols are based on established methods for determining the thermodynamic solubility of organic compounds. The isothermal saturation method, often carried out via the shake-flask technique, is considered the gold standard for its reliability and reproducibility.

Isothermal Saturation Method (Shake-Flask Technique)

This method measures the equilibrium concentration of a solute in a solvent at a constant temperature.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Glass vials with screw caps

-

Temperature-controlled orbital shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Vortex mixer

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. An excess is ensured when undissolved solid remains at the end of the equilibration period.

-

Add a known volume of the desired organic solvent to the vial.

-

Tightly cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. Preliminary experiments can be conducted to determine the minimum time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least one hour to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Concentration from analysis (g/mL) × Dilution factor) × 100

-

To calculate molar solubility (mol/L), convert the mass concentration using the molecular weight of this compound (206.47 g/mol ).

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the isothermal saturation method for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

This comprehensive guide provides the necessary framework for researchers and professionals to accurately determine and report the solubility of this compound in various organic solvents. The generation of this data will be invaluable for the scientific community, enabling more precise and reproducible chemical processes.

References

Physical and chemical properties of 5-Bromo-2-chloroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 5-Bromo-2-chloroaniline, a halogenated aromatic amine with applications as a key intermediate in organic synthesis, particularly in the fields of pharmaceuticals, agrochemicals, and dyestuffs. This document collates available data on its properties, spectral information, and safety, and presents a putative synthetic protocol.

Physicochemical Properties

This compound is a solid at room temperature. Its properties are summarized in the table below, compiled from various sources. It is important to note that some physical properties are calculated estimates and should be verified experimentally.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅BrClN | [1] |

| Molecular Weight | 206.47 g/mol | [1] |

| CAS Number | 60811-17-8 | [1] |

| Appearance | Tan solid | |

| Melting Point | 48 °C | |

| Boiling Point | 255.8 °C at 760 mmHg | |

| Density | 1.722 g/cm³ (Predicted) | |

| Solubility | Slightly soluble in water. | |

| XLogP3 | 3 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 0 | [1] |

Spectral Data

Spectral analysis is crucial for the identification and characterization of this compound. Representative spectral data are summarized below.

| Technique | Data Summary |

| ¹H NMR | Spectral data is available and can be accessed through chemical databases. |

| ¹³C NMR | Spectral data is available and can be accessed through chemical databases. |

| Infrared (IR) Spectroscopy | Spectra are available, showing characteristic peaks for aromatic C-H, N-H, C-N, C-Cl, and C-Br bonds. |

| Mass Spectrometry (MS) | Mass spectra show the molecular ion peak corresponding to its molecular weight. |

Chemical Properties and Reactivity

This compound is a versatile intermediate in organic synthesis. Its reactivity is primarily centered around the amino group and the aromatic ring.

-

Amino Group Reactivity : The amino group can undergo various reactions such as diazotization, acylation, and alkylation, making it a useful handle for introducing other functional groups.

-

Aromatic Ring Reactivity : The bromine and chlorine substituents on the aromatic ring are deactivating and ortho-, para-directing for electrophilic aromatic substitution, although the amino group is a strong activating group. The halogen atoms can also participate in cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, which are pivotal in the synthesis of complex molecules.[2]

-

Stability : The compound is generally stable under normal conditions but may be sensitive to light and air. It is advisable to store it in a cool, dark, and well-ventilated place under an inert atmosphere.

Experimental Protocols

While a specific, detailed, and validated experimental protocol for the synthesis of this compound is not widely published, a common method for the bromination of anilines involves electrophilic aromatic substitution. The following is a putative protocol adapted from general procedures for the bromination of 2-chloroaniline (B154045).

Synthesis of this compound from 2-Chloroaniline

Materials:

-

2-Chloroaniline

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (B52724) (or other suitable solvent)

-

Stirring apparatus

-

Reaction vessel

-

Purification setup (e.g., column chromatography)

Procedure:

-

Dissolution: Dissolve 2-chloroaniline in a suitable solvent like acetonitrile in a reaction vessel equipped with a magnetic stirrer.

-

Bromination: Cool the solution in an ice bath. Slowly add N-bromosuccinimide (NBS) portion-wise to the stirred solution. The reaction is typically exothermic and maintaining a low temperature is crucial to control selectivity and minimize side reactions.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, quench the reaction mixture with a suitable quenching agent (e.g., sodium thiosulfate (B1220275) solution) to destroy any unreacted bromine.

-

Extraction: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford pure this compound.

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.

Caption: A logical workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available data on the specific biological activities of this compound itself or its direct involvement in cellular signaling pathways. Its primary role in the life sciences appears to be as a precursor or building block for the synthesis of more complex, biologically active molecules.

Halogenated anilines, as a class of compounds, have been investigated for various biological activities. For instance, some haloanilines have been identified as disinfection byproducts in drinking water and have shown cytotoxicity in in vitro assays.[3] Other studies have explored the antimicrobial and antibiofilm activities of certain bromo- and chloro-substituted anilines.[4] The toxicity of aniline (B41778) and its metabolites is often linked to the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis.[5][6] However, specific studies on this compound are needed to determine its biological profile.

Given its structure, it is plausible that derivatives of this compound could be synthesized to target a variety of biological pathways. The aniline moiety provides a scaffold that can be elaborated to interact with various protein targets, and the halogen atoms can influence binding affinity and metabolic stability.

Caption: A proposed workflow for investigating the biological activity of this compound derivatives.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area, preferably in a fume hood.[7]

-

Hazard Statements : Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[7]

-

Precautionary Statements : Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. If inhaled, remove person to fresh air and keep comfortable for breathing. If in eyes, rinse cautiously with water for several minutes.[7]

-

Personal Protective Equipment (PPE) : Safety glasses, chemical-resistant gloves, and a lab coat are mandatory. A respirator may be necessary depending on the scale of the work.

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and chemical properties. While its direct biological activity is not extensively documented, its structure provides a versatile platform for the synthesis of novel compounds with potential applications in drug discovery and other areas of chemical research. Further investigation into its biological effects and the development of optimized synthetic protocols will enhance its utility for the scientific community.

References

- 1. 2-Chloro-5-bromoaniline | C6H5BrClN | CID 3830731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Uses of 2-Bromo-5-chloroaniline as a synthetic intermediate_Chemicalbook [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Broad-Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Aniline and its metabolites generate free radicals in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemicalbook.com [chemicalbook.com]

An In-depth Technical Safety Guide on 5-Bromo-2-chloroaniline

For researchers, scientists, and drug development professionals, a thorough understanding of the safety profile of chemical reagents is paramount. This technical guide provides a detailed overview of the safety information for 5-Bromo-2-chloroaniline (CAS No: 60811-17-8), compiled from various Safety Data Sheets (SDS).

Section 1: Chemical and Physical Properties

This section summarizes the key physical and chemical properties of this compound. These characteristics are fundamental for safe handling, storage, and use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C6H5BrClN | [1] |

| Molecular Weight | 206.47 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | 48°C | [1][3] |

| Boiling Point | 255.8°C at 760 mmHg | [1] |

| Density | 1.722 g/cm³ | [1] |

| Flash Point | 108.5°C | [1] |

| Water Solubility | Slightly soluble in water | [4] |

Section 2: Toxicological Data

The toxicological profile of a substance is critical for assessing its potential health hazards. This compound is classified as harmful through multiple exposure routes. The following table presents the acute toxicity estimates (ATE).

| Exposure Route | Acute Toxicity Estimate (ATE) | Classification |

| Oral | 500.0 mg/kg | Acute Toxicity 4 (H302: Harmful if swallowed) |

| Dermal | 1,100.0 mg/kg | Acute Toxicity 4 (H312: Harmful in contact with skin) |

| Inhalation (dusts/mists) | 1.5 mg/l | Acute Toxicity 4 (H332: Harmful if inhaled) |

Note on Experimental Protocols: The provided Safety Data Sheets do not detail the specific experimental protocols used to determine these toxicological endpoints (e.g., animal model, study duration, observation parameters). Such detailed methodologies are typically found in comprehensive toxicology reports rather than standard SDS documentation. The ATE values are calculated or estimated based on available data.

Section 3: Hazard Identification and Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Understanding these classifications is essential for implementing appropriate safety measures.

| Hazard Class | GHS Classification | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |

Section 4: Safety and Handling

Based on the hazard classifications, specific precautionary measures must be taken when handling this compound.

| Precautionary Statement Code | Precautionary Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[1][5] |

| P270 | Do not eat, drink or smoke when using this product.[2] |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection.[1][2] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] |

| P362+P364 | Take off contaminated clothing and wash it before reuse.[2] |

| P405 | Store locked up.[1] |

Section 5: Stability and Reactivity

Understanding the chemical stability and reactivity of this compound is crucial to prevent hazardous reactions.

| Parameter | Information |

| Reactivity | No data available. |

| Chemical Stability | Stable under prescribed storage conditions.[2] |

| Conditions to Avoid | Light, air, and heat.[2] |

| Incompatible Materials | Strong oxidizing agents and strong acids.[2] |

| Hazardous Decomposition Products | Oxides of carbon, oxides of nitrogen, hydrogen bromide (HBr), and hydrogen chloride (HCl).[2] |

Visualizations

The following diagrams illustrate key logical workflows for handling and risk assessment of this compound based on the available safety data. No specific signaling pathways for the toxicity of this compound were identified in the reviewed documentation.

Caption: A workflow for the safe handling of this compound.

Caption: A logical diagram of first aid responses to exposure.

References

An In-depth Technical Guide to the Reactivity of the Amino Group in 5-Bromo-2-chloroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-chloroaniline is a halogenated aromatic amine that serves as a crucial building block in organic synthesis. Its unique substitution pattern, featuring a bromine and a chlorine atom on the aniline (B41778) ring, imparts specific reactivity to the amino group, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1] The presence of two distinct halogen atoms offers opportunities for selective functionalization, further enhancing its synthetic utility. This technical guide provides a comprehensive overview of the chemical properties and reactivity of the amino group in this compound, complete with quantitative data, detailed experimental protocols for key reactions, and visualizations of reaction pathways.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is essential for its effective use in synthesis. The table below summarizes key properties for this compound and its isomer, 2-Bromo-5-chloroaniline, for comparative purposes.

| Property | This compound | 2-Bromo-5-chloroaniline | Source |

| CAS Number | 60811-17-8 | 823-57-4 | [1][2] |

| Molecular Formula | C₆H₅BrClN | C₆H₅BrClN | [2][3] |

| Molecular Weight | 206.47 g/mol | 206.47 g/mol | [2][3] |

| Appearance | - | White to Brown powder to lump | [4] |

| Melting Point | - | 38 °C | [5] |

| Boiling Point | - | 128 °C / 7mmHg | [5] |

| pKa (Predicted) | - | 1.48 ± 0.10 | [4] |

| LogP (Octanol/Water) | 3 (Computed by XLogP3) | 2.685 (Crippen Calculated) | [3][6] |

| Solubility | Slightly soluble in water. | Soluble in Methanol | [1][5] |

Reactivity of the Amino Group

The reactivity of the amino group in this compound is significantly influenced by the electronic effects of the halogen substituents. Both bromine and chlorine are electron-withdrawing groups through induction (-I effect) and electron-donating through resonance (+M effect). The net effect is a decrease in the electron density on the nitrogen atom, which modulates its basicity and nucleophilicity compared to aniline.

Basicity

Nucleophilicity

Despite the reduced basicity, the amino group of this compound remains sufficiently nucleophilic to participate in a variety of important chemical transformations, including acylation, alkylation, and more complex coupling reactions.

Key Reactions and Experimental Protocols

The amino group of this compound is a versatile functional handle for a range of chemical transformations. This section details the most important reactions, including generalized experimental protocols.

Diazotization and Sandmeyer Reaction

A primary application of aromatic amines is their conversion to diazonium salts, which are versatile intermediates. The diazotization of this compound, followed by a Sandmeyer reaction, allows for the replacement of the amino group with a variety of substituents.[7][8] The Sandmeyer reaction is a radical-nucleophilic aromatic substitution that is catalyzed by copper(I) salts.[8]

Experimental Protocol: General Procedure for Diazotization and Sandmeyer Reaction

-

Step 1: Diazotization

-

Dissolve this compound in a suitable acidic solution (e.g., aqueous HCl or H₂SO₄).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a chilled aqueous solution of sodium nitrite (B80452) (NaNO₂) dropwise while maintaining the temperature below 5 °C.[9]

-

Stir the reaction mixture at 0-5 °C for a short period (e.g., 15-30 minutes) to ensure complete formation of the diazonium salt.

-

-

Step 2: Sandmeyer Reaction (Halogenation Example)

-

In a separate flask, prepare a solution of the corresponding copper(I) halide (e.g., CuCl or CuBr) in the corresponding concentrated halogen acid (e.g., HCl or HBr).

-

Cool the copper(I) halide solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the copper(I) halide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic extract with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

-

Purify the crude product by distillation or recrystallization.

-

Logical Workflow for Diazotization and Sandmeyer Reaction

References

- 1. This compound | 60811-17-8 [chemicalbook.com]

- 2. 2-Bromo-5-chloroaniline | C6H5BrClN | CID 11310276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Chloro-5-bromoaniline | C6H5BrClN | CID 3830731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. 2-BROMO-5-CHLOROANILINE | 823-57-4 [m.chemicalbook.com]

- 6. Aniline, 2-bromo-5-chloro - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. Sandmeyer reaction [ns1.almerja.com]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 9. byjus.com [byjus.com]

The Impact of Substituent Positioning: An In-depth Technical Guide to the Electronic and Steric Effects in 5-Bromo-2-chloroaniline

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed examination of the electronic and steric effects of the bromo and chloro substituents in 5-Bromo-2-chloroaniline. This compound serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals. Understanding the interplay of its substituents is crucial for predicting its reactivity and designing synthetic pathways for novel therapeutic agents.

Introduction to Substituent Effects in Aromatic Systems

The reactivity and properties of a substituted benzene (B151609) ring are significantly influenced by the nature and position of its substituents. These influences are broadly categorized into electronic and steric effects. Electronic effects alter the electron density of the aromatic ring and its functional groups, while steric effects arise from the physical bulk of the substituents, which can hinder the approach of reagents.

In this compound, the amino (-NH₂) group is a strong activating group and is ortho, para-directing. The chloro (-Cl) and bromo (-Br) substituents are deactivating yet ortho, para-directing halogens. Their specific placement on the aniline (B41778) ring—chloro at the ortho position and bromo at the meta position relative to the amino group—creates a unique electronic and steric environment that dictates the molecule's chemical behavior.

Electronic Effects of Chloro and Bromo Substituents

The electronic influence of a substituent on the reactivity of an aromatic ring can be quantified using Hammett constants (σ). These constants are a measure of the electron-donating or electron-withdrawing nature of a substituent. For disubstituted systems like this compound, the total electronic effect can be approximated by the sum of the individual Hammett constants of the substituents.[1]

The chloro and bromo groups exert a dual electronic effect:

-

Inductive Effect (-I): Due to their high electronegativity, both halogens withdraw electron density from the aromatic ring through the sigma bond network. This is a deactivating effect.

-

Resonance Effect (+R): The lone pairs of electrons on the halogen atoms can be delocalized into the aromatic pi-system, which is an activating effect. For halogens, the inductive effect is generally stronger than the resonance effect, leading to an overall deactivation of the ring towards electrophilic aromatic substitution.

The position of the substituents is critical. The chloro group at the 2-position (ortho to -NH₂) and the bromo group at the 5-position (meta to -NH₂) exert their electronic influence on the reactivity of the amino group and the aromatic ring.

Table 1: Hammett Constants for Chloro and Bromo Substituents

| Substituent | Position | Hammett Constant (σ) |

| Chloro (-Cl) | meta | 0.37[2] |

| Bromo (-Br) | meta | 0.40[2] |

| Chloro (-Cl) | para | 0.22[2] |

| Bromo (-Br) | para | 0.23[2] |

Note: Hammett constants for ortho substituents are not as straightforward due to the interplay of steric and electronic effects, but the values for meta and para positions provide a good indication of their electronic influence.

The electron-withdrawing nature of the chloro and bromo substituents decreases the basicity of the aniline nitrogen. This can be predicted by the Hammett equation for the pKa of substituted anilines.[3][4]

Steric Effects of the Ortho-Chloro Substituent

The chloro group at the 2-position (ortho to the amino group) introduces significant steric hindrance. This steric bulk can:

-

Hinder reactions at the amino group: The approach of bulky reagents to the nitrogen atom can be impeded.

-

Influence the planarity of the molecule: The chloro group may cause the amino group to twist out of the plane of the benzene ring, which can affect the resonance interaction between the nitrogen lone pair and the aromatic system.

-

Direct the course of substitution reactions: In electrophilic aromatic substitution, the ortho position is sterically hindered, which can favor substitution at the less hindered para position (relative to the amino group).

Spectroscopic and Physical Properties

The electronic and steric effects of the substituents are reflected in the spectroscopic and physical properties of this compound.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 60811-17-8 | [5] |

| Molecular Formula | C₆H₅BrClN | [5] |

| Molecular Weight | 206.47 g/mol | [6] |

| Appearance | Solid | [7] |

| Melting Point | 48 °C | [7] |

| Boiling Point | 255.8 °C at 760 mmHg | |

| Solubility | Slightly soluble in water | [7] |

Table 3: Spectroscopic Data for Halogenated Anilines (Illustrative)

| Spectroscopy | Data for a related compound (4-Bromo-2-chloroaniline) | Reference |

| ¹H NMR (CDCl₃) | δ 7.37 (d, J = 2.2 Hz, 1H), 7.15 (dd, J = 8.5, 2.2 Hz, 1H), 6.63 (d, J = 8.6 Hz, 1H), 4.02 (br s, 2H) | [8] |

| ¹³C NMR (CDCl₃) | δ 142.1, 131.6, 130.5, 119.9, 116.8, 109.3 | [8] |

| IR (film) (cm⁻¹) | 3483, 3375, 1616, 1485, 1396, 1296, 1253, 1153, 1043, 867, 844, 808, 711, 623 | [8] |

Experimental Protocols

Synthesis of Halogenated Anilines

A common method for the synthesis of bromo-chloroanilines involves the reduction of the corresponding nitrobenzene (B124822) derivative. The following is a representative protocol for the synthesis of the related isomer, 2-Bromo-5-chloroaniline.[9]

Materials:

-

1-bromo-4-chloro-2-nitrobenzene

-

Zinc powder

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Dichloromethane

-

Hexane

Procedure:

-

Dissolve 1-bromo-4-chloro-2-nitrobenzene in methanol in a suitable reaction vessel.

-

Gently heat the solution to 50 °C.

-

Slowly add a solution of ammonium formate in water to the reaction mixture.

-

Carefully add zinc powder in small portions, controlling the exothermic reaction to maintain a steady reflux.

-

After the addition of zinc is complete, monitor the reaction until completion (e.g., by TLC).

-

Extract the product with diethyl ether.

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a dichloromethane/hexane mixture as the eluent.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Analysis: Process the spectra and assign the signals based on their chemical shifts, multiplicities, and coupling constants. 2D NMR techniques (e.g., COSY, HSQC) can be used for unambiguous assignments.

FTIR Spectroscopy:

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate.

-

Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands for the N-H stretches, C-N stretching, C-H aromatic stretches, and C-halogen stretches.

Applications in Drug Development

Halogenated anilines are crucial intermediates in the synthesis of a wide range of pharmaceuticals, particularly kinase inhibitors.[10] The electronic and steric properties of the halogen substituents can be fine-tuned to optimize the binding affinity and selectivity of the drug candidate for its target protein.[11]

This compound and its isomers can be used as starting materials for the synthesis of various heterocyclic scaffolds that are known to inhibit protein kinases involved in cancer cell signaling pathways, such as VEGFR-2.[12]

The bromo substituent provides a handle for further diversification through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the exploration of the chemical space around the core scaffold to improve potency and pharmacokinetic properties.

Conclusion

The electronic and steric effects of the chloro and bromo substituents in this compound are key determinants of its chemical properties and reactivity. The electron-withdrawing nature of the halogens deactivates the aromatic ring and modulates the basicity of the amino group. The ortho-chloro group introduces significant steric hindrance, which influences the molecule's conformation and the regioselectivity of its reactions. A thorough understanding of these principles is essential for the effective utilization of this versatile building block in the synthesis of complex organic molecules, including novel drug candidates in the field of medicinal chemistry.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. global.oup.com [global.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. afit.edu [afit.edu]

- 5. This compound | 60811-17-8 | FB64299 | Biosynth [biosynth.com]

- 6. 2-Chloro-5-bromoaniline | C6H5BrClN | CID 3830731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. parchem.com [parchem.com]

- 8. Page loading... [wap.guidechem.com]

- 9. benchchem.com [benchchem.com]

- 10. Halogen atoms in the modern medicinal chemistry: hints for the drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

Unveiling the Purity Landscape: A Technical Guide to Potential Impurities in Commercial 5-Bromo-2-chloroaniline

For Immediate Release

Shanghai, China – December 21, 2025 – Researchers, scientists, and drug development professionals now have access to an in-depth technical guide detailing the potential impurities in commercial-grade 5-Bromo-2-chloroaniline. This valuable intermediate, critical in the synthesis of pharmaceuticals and other fine chemicals, is often accompanied by process-related impurities that can impact the safety, efficacy, and quality of the final products. This whitepaper provides a comprehensive overview of the likely impurities, their origins, and the analytical methodologies for their detection and quantification.

The purity of this compound is paramount. Even trace amounts of impurities can lead to unforeseen side reactions, reduced yields, and potential toxicological risks in downstream applications. This guide is designed to equip laboratory professionals with the necessary knowledge to anticipate and control these impurities, ensuring the integrity of their research and development efforts.

Common Synthesis Pathway and Predicted Impurities

The most prevalent commercial synthesis of this compound involves the reduction of a nitrated precursor, typically 2-chloro-5-bromonitrobenzene. This process, while efficient, can introduce several classes of impurities if the reaction is not driven to completion or if side reactions occur.

Figure 1: A simplified diagram illustrating the common synthesis of this compound via the reduction of 2-chloro-5-bromonitrobenzene.

Based on this synthetic route, the following table summarizes the most probable process-related impurities, their chemical structures, and their likely origins.

| Impurity Name | CAS Number | Molecular Formula | Structure | Origin |

| Starting Material-Related | ||||

| 2-Chloro-5-bromonitrobenzene | 41513-04-6 | C₆H₃BrClNO₂ | O=N(=O)c1cc(Br)ccc1Cl | Unreacted starting material. |

| Intermediate-Related | ||||

| 2-Chloro-5-bromonitrosobenzene | N/A | C₆H₃BrClNO | O=Nc1cc(Br)ccc1Cl | Incomplete reduction of the nitro group. |

| 2,2'-Dichloro-5,5'-dibromoazoxybenzene | N/A | C₁₂H₆Br₂Cl₂N₂O | Clc1ccc(Br)cc1N=N(O)c2cc(Br)ccc2Cl | Condensation of the nitroso intermediate. |

| 2,2'-Dichloro-5,5'-dibromoazobenzene | N/A | C₁₂H₆Br₂Cl₂N₂ | Clc1ccc(Br)cc1N=Nc2cc(Br)ccc2Cl | Reduction of the azoxy intermediate. |

| Isomeric Impurities | ||||

| 4-Bromo-2-chloroaniline | 38762-41-3 | C₆H₅BrClN | Nc1ccc(Br)cc1Cl | Isomer formed during the synthesis of the nitroaromatic precursor. |

| 2-Bromo-4-chloroaniline | 873-38-1 | C₆H₅BrClN | Nc1cc(Cl)ccc1Br | Isomer formed during the synthesis of the nitroaromatic precursor. |

| Side-Reaction Products | ||||

| 2-Chloroaniline | 95-51-2 | C₆H₆ClN | Nc1ccccc1Cl | Dehalogenation (loss of bromine). |

| 3-Bromoaniline | 108-42-9 | C₆H₆BrN | Nc1cccc(Br)c1 | Dehalogenation (loss of chlorine). |

Quantitative Analysis of Impurities

While supplier specifications for this compound typically guarantee a purity of >98% or >99%, the specific distribution and concentration of individual impurities can vary. Based on analogous impurity profiles for halogenated anilines, the following table provides an estimated range for the levels of key potential impurities in a commercial batch.

| Impurity Category | Potential Impurity | Typical Concentration Range (%) |

| Starting Material | 2-Chloro-5-bromonitrobenzene | ≤ 0.5 |

| Intermediates | Nitroso and Azoxy/Azo compounds | ≤ 0.1 (individually) |

| Isomers | Isomeric Bromo-chloroanilines | ≤ 1.0 (total) |

| Side-Reaction Products | Dehalogenated anilines | ≤ 0.2 (total) |

| Unidentified Impurities | - | ≤ 0.2 |

| Assay | This compound | ≥ 98.0 |

Experimental Protocols for Impurity Detection

Accurate identification and quantification of impurities are crucial for quality control. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful and commonly employed techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a robust method for the routine analysis and quantification of non-volatile impurities.

The Genesis of a Key Intermediate: A Technical Guide to the Discovery and Synthesis of 5-Bromo-2-chloroaniline

For Immediate Release

This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, delves into the historical landscape and synthetic evolution of 5-Bromo-2-chloroaniline, a crucial building block in modern medicinal chemistry and materials science. While a singular, definitive discovery of this compound is not prominently documented, its synthetic roots can be traced back to the foundational era of aromatic chemistry, with its preparation intrinsically linked to the development of halogenation, nitration, and diazotization reactions.

Early Explorations and the Dawn of Halogenated Anilines

The late 19th and early 20th centuries witnessed a surge in the exploration of substituted anilines, driven by the burgeoning dye industry and the nascent field of medicinal chemistry. The synthesis of halogenated anilines became a focal point of this research. Although specific documentation for the first synthesis of this compound is scarce, its preparation would have logically followed the established principles of electrophilic aromatic substitution on aniline (B41778) and its derivatives.

Early synthetic approaches likely involved the direct bromination of 2-chloroaniline. However, controlling the regioselectivity of such reactions would have posed a significant challenge, often leading to a mixture of isomers. A more controlled and plausible early route would have involved a multi-step process, a strategy that continues to be refined and utilized today.

Evolution of Synthetic Methodologies

The synthesis of this compound and its isomers has evolved to improve yield, purity, and safety. The following sections detail the key synthetic strategies that have been employed, presented in a likely chronological order of their development.

From Aniline: A Multi-Step Halogenation and Diazotization Approach

One of the earliest and most logical pathways to this compound would have started from the readily available precursor, aniline. This multi-step synthesis involves protection of the amino group, followed by sequential halogenation and deprotection. A key step in many historical and modern syntheses of halogenated anilines is the Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, which provides a reliable method for introducing a halogen at a specific position via a diazonium salt intermediate.

Experimental Protocol: Synthesis of 4-Bromo-2-chloroaniline from Aniline (A Representative Historical Method)

This protocol for the synthesis of the isomer 4-Bromo-2-chloroaniline illustrates the principles that would have been applied for this compound.

-

Acetylation of Aniline: Aniline is reacted with acetic anhydride (B1165640) to form acetanilide. This protects the amino group and controls the regioselectivity of the subsequent halogenation steps.

-

Bromination of Acetanilide: Acetanilide is then brominated, typically with bromine in acetic acid, to yield 4-bromoacetanilide.

-

Chlorination of 4-Bromoacetanilide: The 4-bromoacetanilide is subsequently chlorinated.

-

Hydrolysis: The resulting 4-bromo-2-chloroacetanilide is hydrolyzed, usually by heating with an acid or base, to remove the acetyl group and yield 4-bromo-2-chloroaniline.

The Nitroarene Reduction Pathway

A more refined and widely adopted strategy involves the reduction of a substituted nitrobenzene. This approach offers better control over the final substitution pattern. For this compound, a plausible precursor would be 2-chloro-5-bromonitrobenzene.

Experimental Protocol: Synthesis of 2-Bromo-5-chloroaniline via Reduction of 1-Bromo-4-chloro-2-nitrobenzene

This detailed protocol for the synthesis of the isomer 2-Bromo-5-chloroaniline highlights a common and efficient reduction method.

-

Materials:

-

1-Bromo-4-chloro-2-nitrobenzene

-

Methanol

-

Zinc powder

-

Diethyl ether

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve 1-bromo-4-chloro-2-nitrobenzene in methanol.

-

Add a solution of ammonium formate in water.

-

Carefully add zinc powder in portions to control the exothermic reaction.

-

After the reaction is complete, filter the mixture.

-

Extract the product from the filtrate with diethyl ether.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography.

-

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis of halogenated anilines, providing a comparative overview of reaction efficiencies.

| Synthesis Stage | Reactants | Reagents/Catalysts | Typical Yield (%) | Reference |

| Bromination of 2-Nitroaniline | 2-Nitroaniline | HBr/H₂O₂ | Variable (mixture of isomers) | General Knowledge |

| Reduction of 1-Bromo-4-chloro-2-nitrobenzene | 1-Bromo-4-chloro-2-nitrobenzene | Zinc, Ammonium formate | High | [1] |

| Bromination of 2-chloroaniline | 2-chloroaniline | N-Bromosuccinimide (NBS) | Good | General Knowledge |

| Property | 2-Bromo-5-chloroaniline | 4-Bromo-2-chloroaniline |

| Molecular Formula | C₆H₅BrClN | C₆H₅BrClN |

| Molecular Weight | 206.47 g/mol | 206.47 g/mol |

| Melting Point | 38-41 °C | 69-72 °C |

| Boiling Point | 128 °C (7 mmHg) | Not available |

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical workflows for the synthesis of this compound based on historical and modern chemical principles.

Caption: Multi-step synthesis from aniline.

Caption: Reduction of a nitroarene precursor.

Conclusion and Future Directions

The synthesis of this compound, while not marked by a single "eureka" moment, represents a culmination of decades of progress in synthetic organic chemistry. The methodologies developed for its preparation and the preparation of its isomers have been instrumental in the advancement of medicinal chemistry, enabling the synthesis of a wide array of complex molecules with therapeutic potential. Future research in this area will likely focus on developing even more efficient, sustainable, and cost-effective synthetic routes, potentially through the use of novel catalytic systems and flow chemistry techniques, further solidifying the importance of this versatile chemical intermediate.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Bromo-2-chloroaniline

For distribution to: Researchers, scientists, and drug development professionals.

This document provides a comprehensive, multi-step protocol for the synthesis of 5-Bromo-2-chloroaniline, a key intermediate in pharmaceutical and materials science research. The synthesis commences with the readily available and cost-effective starting material, 2-chlorobenzotrichloride. The described synthetic pathway involves four distinct stages: electrophilic bromination, hydrolysis, amidation, and a concluding Hofmann rearrangement. This protocol is designed to be a robust and reproducible guide for laboratory-scale synthesis.

The overall transformation is as follows: 2-chlorobenzotrichloride → 2-chloro-5-bromobenzotrichloride → 5-bromo-2-chlorobenzoic acid → 5-bromo-2-chlorobenzamide (B65784) → this compound

Data Presentation

The following table summarizes the key quantitative data for each step of the synthesis.

| Step | Reaction | Starting Material | Product | Molecular Weight ( g/mol ) | Typical Yield (%) |

| 1 & 2 | Bromination & Hydrolysis | 2-chlorobenzotrichloride | 5-bromo-2-chlorobenzoic acid | 229.44 → 235.46 | >95% (combined)[1] |

| 3 | Amidation | 5-bromo-2-chlorobenzoic acid | 5-bromo-2-chlorobenzamide | 235.46 → 234.48 | ~90% (estimated) |

| 4 | Hofmann Rearrangement | 5-bromo-2-chlorobenzamide | This compound | 234.48 → 206.47 | ~80% (estimated) |

Experimental Workflow Diagram

Caption: Synthetic pathway from 2-chlorobenzotrichloride to this compound.

Experimental Protocols

Part 1 & 2: Synthesis of 5-bromo-2-chlorobenzoic acid from 2-chlorobenzotrichloride

This one-pot protocol combines the bromination of 2-chlorobenzotrichloride and the subsequent hydrolysis of the intermediate to yield 5-bromo-2-chlorobenzoic acid.[1]

Materials:

-

2-chlorobenzotrichloride

-

Bromine (Br₂) or N-bromosuccinimide (NBS)

-

Catalyst (e.g., Iron(III) chloride, Iron powder)

-

Acid medium for hydrolysis (e.g., Sulfuric acid, Hydrochloric acid)

-

Water (H₂O)

-

Appropriate reaction vessel with stirring and heating capabilities

Procedure:

-

Bromination: In a suitable reaction vessel, charge 2-chlorobenzotrichloride and the catalyst (e.g., a catalytic amount of iron powder).

-

Under vigorous stirring, add the brominating agent (e.g., bromine) dropwise at a temperature that allows for a controlled reaction. The reaction temperature can be maintained between 20-60°C.

-

Monitor the reaction by a suitable analytical method (e.g., GC or TLC) until the starting material is consumed, indicating the formation of 2-chloro-5-bromobenzotrichloride. The intermediate is typically not isolated.[1]

-

Hydrolysis: Once the bromination is complete, carefully add an aqueous acid solution (e.g., 50% sulfuric acid) to the reaction mixture.

-

Heat the mixture to a temperature between 40-150°C for 2-10 hours to facilitate hydrolysis.[1]

-

Upon completion, cool the reaction mixture and pour it into ice water to precipitate the crude 5-bromo-2-chlorobenzoic acid.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system like methanol/water.[2]

Part 3: Synthesis of 5-bromo-2-chlorobenzamide

This protocol describes the conversion of 5-bromo-2-chlorobenzoic acid to its corresponding primary amide via an acyl chloride intermediate.[3][4]

Materials:

-

5-bromo-2-chlorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

A suitable solvent (e.g., Dichloromethane (DCM) or Toluene)

-

Aqueous ammonium (B1175870) hydroxide (B78521) (NH₄OH)

-

Round-bottom flask with reflux condenser

-

Stirring apparatus

Procedure:

-

Acyl Chloride Formation: In a round-bottom flask, suspend 5-bromo-2-chlorobenzoic acid in a dry, inert solvent like toluene.

-

Add thionyl chloride (SOCl₂) in excess (typically 1.5-2.0 equivalents) to the suspension. A catalytic amount of DMF can be added to facilitate the reaction.

-

Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gases ceases. The completion of this step can be monitored by the dissolution of the starting carboxylic acid.

-

Amidation: After cooling the reaction mixture to room temperature, carefully and slowly add the solution of the crude acyl chloride to a stirred, cooled (0-10°C) solution of concentrated aqueous ammonium hydroxide.

-

Stir the resulting mixture vigorously for 1-2 hours, allowing the amide to precipitate.

-

Purification: Collect the solid 5-bromo-2-chlorobenzamide by filtration. Wash the solid with cold water and then with a small amount of cold diethyl ether to remove non-polar impurities. Dry the product under vacuum.

Part 4: Synthesis of this compound via Hofmann Rearrangement

This protocol outlines the conversion of 5-bromo-2-chlorobenzamide to this compound using the Hofmann rearrangement.[5][6][7]

Materials:

-

5-bromo-2-chlorobenzamide

-

Sodium hydroxide (NaOH)

-

Bromine (Br₂)

-

Water (H₂O)

-

Reaction vessel with stirring and temperature control

-

Extraction solvent (e.g., Diethyl ether or Ethyl acetate)

Procedure:

-

Preparation of Sodium Hypobromite (B1234621) Solution: In a flask, prepare a solution of sodium hydroxide in water and cool it in an ice bath to below 10°C.

-

Slowly add bromine to the cold NaOH solution with stirring. The amounts should be stoichiometric (1 mole of Br₂ to 4 moles of NaOH per mole of amide). Maintain the temperature below 10°C during the addition.

-

Rearrangement Reaction: To the freshly prepared cold sodium hypobromite solution, add the 5-bromo-2-chlorobenzamide in portions with continuous stirring.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to approximately 50-70°C for 1-2 hours.

-

Monitor the reaction by TLC until the starting amide has been completely consumed.

-

Work-up and Purification: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like diethyl ether or ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude this compound. The product can be further purified by column chromatography or recrystallization if necessary.

References

- 1. CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid - Google Patents [patents.google.com]

- 2. 5-Bromo-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. How is benzamide obtained from benzoic acid? - askIITians [askiitians.com]

- 4. gauthmath.com [gauthmath.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions of 5-Bromo-2-chloroaniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 5-Bromo-2-chloroaniline in Suzuki-Miyaura cross-coupling reactions. This versatile building block allows for the selective introduction of aryl and heteroaryl moieties, enabling the synthesis of a wide array of substituted 2-chloroanilines, which are valuable intermediates in the development of pharmaceuticals and other advanced materials.

The presence of two distinct halogen atoms on the aniline (B41778) ring—bromine and chlorine—offers the potential for chemoselective functionalization. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order I > Br > Cl.[1][2][3] This differential reactivity allows for the selective coupling at the more reactive C-Br bond, leaving the C-Cl bond available for subsequent transformations.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of aryl bromides, including substrates structurally similar to this compound. The presented data, drawn from analogous systems, serves as a guide for reaction optimization.[2][4][5]

| Entry | Aryl Boronic Acid | Palladium Catalyst (mol%) | Base (equivalents) | Solvent System | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | 1,4-Dioxane (B91453) / H₂O (4:1) | 90 | 12 | Est. >90 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2.5) | Toluene / H₂O (5:1) | 100 | 18 | Est. 85-95 |

| 3 | 3-Pyridinylboronic acid | XPhos Pd G2 (2) | K₃PO₄ (3) | THF / H₂O (10:1) | 80 | 16 | Est. 80-90 |

| 4 | 2-Thienylboronic acid | Pd(dtbpf)Cl₂ (3) | Et₃N (2) | Toluene / H₂O | 60 | 1 | Est. >90[2] |

Note: Yields are estimated based on reactions with structurally similar haloanilines and may vary for this compound.

Experimental Protocols

This section provides a detailed methodology for a typical Suzuki-Miyaura coupling reaction using this compound. This protocol is a representative procedure and may require optimization for specific substrates and desired outcomes.

Materials:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)

-

Base (e.g., K₂CO₃, 2-3 equivalents)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)

-

Nitrogen or Argon gas

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating plate

-

Materials for work-up and purification (e.g., ethyl acetate (B1210297), brine, sodium sulfate, silica (B1680970) gel)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%). Subsequently, add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.

-

Reaction: Place the flask in a preheated oil bath or heating mantle set to the desired temperature (typically between 80-110 °C) and stir the mixture vigorously.

-

Monitoring: Monitor the progress of the reaction by an appropriate technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed (typically 2-24 hours).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield the desired 2-chloro-5-arylaniline.

Mandatory Visualizations

Experimental Workflow

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling of this compound.

Suzuki-Miyaura Catalytic Cycle

Caption: A simplified representation of the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.[6]

References

Application Notes and Protocols: N-acetylation of 5-Bromo-2-chloroaniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the N-acetylation of 5-bromo-2-chloroaniline to synthesize N-(5-bromo-2-chlorophenyl)acetamide. This transformation is a fundamental step in organic synthesis, often employed to protect the amino group or to introduce an acetyl moiety as a building block for more complex molecules in pharmaceutical and materials science research.

Introduction

N-acetylation is a common and crucial reaction in organic chemistry. For aromatic amines, such as this compound, this reaction reduces the activating effect of the amino group, allowing for more controlled subsequent reactions. The resulting acetamide, N-(5-bromo-2-chlorophenyl)acetamide, is a stable, crystalline solid that can be used in a variety of further chemical modifications. The most direct and widely used method for this synthesis is the acylation of 2-bromo-5-chloroaniline (B1280272) using an acylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a base.[1]

Data Presentation

The following table summarizes the key quantitative data for the N-acetylation of this compound.

| Parameter | Value |

| Starting Material | This compound |

| Molecular Formula (SM) | C₆H₅BrClN |

| Molecular Weight (SM) | 206.47 g/mol [2] |

| Product | N-(5-Bromo-2-chlorophenyl)acetamide |

| CAS Number (Product) | 827-66-7[3] |

| Molecular Formula (Product) | C₈H₇BrClNO[3] |

| Molecular Weight (Product) | 248.50 g/mol [1][3] |

| Reaction Parameters | |